REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].Br[CH2:7][CH2:8][CH2:9][CH3:10].[OH-].[Na+]>[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC.O>[C:3]([C:2]([C:1]#[N:5])([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:7][CH2:8][CH2:9][CH3:10])#[N:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
tricaprylylmethylammonium chloride
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for two hours longer at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 45°-50° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with 300 ml portions of saturated aqueous sodium chloride
|
Type
|
DISTILLATION
|
Details
|
The product was then distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 g |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CCCC)(CCCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |